![molecular formula C19H13Cl3N2O5 B3539055 methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3539055.png)
methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate
Overview
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups, including a dichlorophenyl group, an imidazolidinylidene group, and a phenoxyacetate group . These groups suggest that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. For example, the dichlorophenyl group could be introduced through a halogenation reaction, and the imidazolidinylidene group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dichlorophenyl and phenoxyacetate groups are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dichlorophenyl group could undergo further halogenation or substitution reactions, and the imidazolidinylidene group could participate in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and phenoxyacetate groups could make the compound relatively non-polar and lipophilic .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2,6-dichloro-4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O5/c1-28-16(25)9-29-17-13(21)5-10(6-14(17)22)7-15-18(26)24(19(27)23-15)12-4-2-3-11(20)8-12/h2-8H,9H2,1H3,(H,23,27)/b15-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVJUVORQMDQDL-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2,6-dichloro-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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